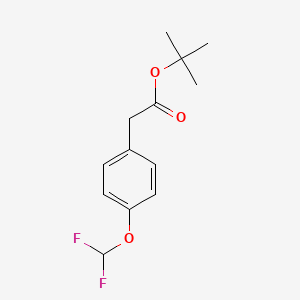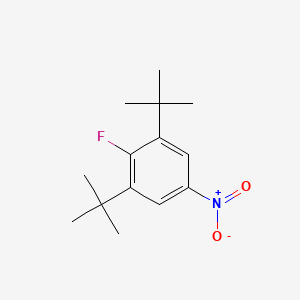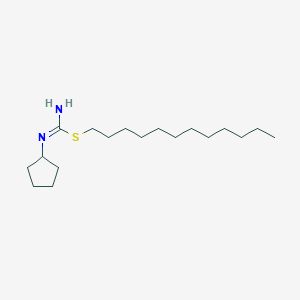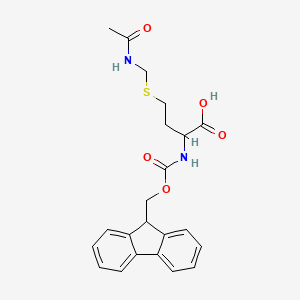![molecular formula C5H8FN B12980249 5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12980249.png)
5-Fluoro-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-azabicyclo[2.1.1]hexane is a bicyclic compound characterized by a fluorine atom and an azabicyclo structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-azabicyclo[2.1.1]hexane typically involves a series of chemical reactions starting from readily available precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves batchwise, multigram preparations. For instance, the preparation of 2-azabicyclo[2.1.1]hexane hydrochloride has been developed to deliver significant quantities of material through intramolecular displacement reactions .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen-based nucleophiles, phenol derivatives, aromatic and aliphatic carboxylic acids, and trifluoroethanol . The conditions for these reactions vary but often involve the use of catalysts and specific temperature and pressure settings to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of oxygen-based nucleophiles can lead to the formation of oxygenated derivatives of this compound .
Scientific Research Applications
5-Fluoro-2-azabicyclo[2.1.1]hexane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. For instance, it can act as a versatile electrophile in ring-opening reactions with various nucleophiles, leading to the formation of cis-substituted cyclobutylpiperazine side chains . This mechanism is particularly relevant in the context of medicinal chemistry, where it is used in the synthesis of ligand-directed degraders targeting specific proteins .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but lacks the fluorine atom.
4-Fluoro-2-azabicyclo[2.1.1]hexane: This compound is similar but has the fluorine atom in a different position.
Uniqueness
5-Fluoro-2-azabicyclo[2.1.1]hexane is unique due to its specific structural configuration, which includes both a fluorine atom and an azabicyclo structure.
Properties
Molecular Formula |
C5H8FN |
|---|---|
Molecular Weight |
101.12 g/mol |
IUPAC Name |
5-fluoro-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2 |
InChI Key |
CCBUDVOSMCQNPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl-](/img/structure/B12980173.png)

![(6R,9S)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine](/img/structure/B12980180.png)
![3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12980185.png)

![N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine](/img/structure/B12980190.png)






![4-Chloro-7-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12980238.png)
![Methyl 5-fluoro-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12980254.png)
